molecular formula C10H10ClNO2 B1413228 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde CAS No. 1288989-08-1

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde

Cat. No.: B1413228
CAS No.: 1288989-08-1
M. Wt: 211.64 g/mol
InChI Key: UVOJTQVQYYLMPG-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a chloro substituent at the 6-position, a cyclopropylmethoxy group at the 5-position, and a formyl group at the 2-position.

Preparation Methods

The synthesis of 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Substitution Reaction: A chloro group is introduced at the 6-position of the pyridine ring.

    Methoxylation: A cyclopropylmethoxy group is added at the 5-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings .

Scientific Research Applications

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOJTQVQYYLMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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